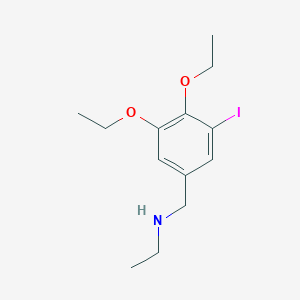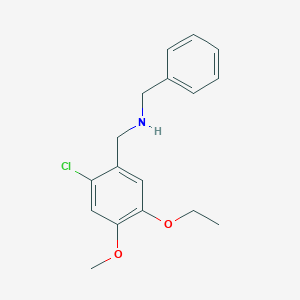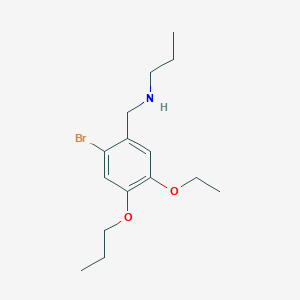![molecular formula C23H31ClN2O3 B283415 N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283415.png)
N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the immune system.
Mechanism of Action
TAK-659 works by inhibiting the activity of the protein kinase BTK, which plays a crucial role in the immune system. BTK is involved in the activation of B-cells, which produce antibodies to fight infections. Inhibition of BTK activity by TAK-659 leads to a decrease in B-cell activation, resulting in a reduction in the production of antibodies.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, reduction in B-cell activation, and a decrease in the production of antibodies. TAK-659 has also been shown to have anti-tumor effects, leading to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its potent inhibitory effect on BTK activity, making it a promising candidate for the treatment of autoimmune diseases and cancer. However, TAK-659 has some limitations in lab experiments, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for the study of TAK-659, including the development of more potent and selective inhibitors of BTK activity, the investigation of TAK-659 in combination with other drugs for the treatment of cancer, and the exploration of TAK-659 in the treatment of other autoimmune diseases.
Conclusion
In conclusion, TAK-659 is a promising compound with potential applications in the treatment of autoimmune diseases and cancer. Its potent inhibitory effect on BTK activity makes it a promising candidate for further research, and future studies will likely focus on developing more potent and selective inhibitors of BTK activity and investigating TAK-659 in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-6-ethoxy-4-(methylamino)phenol with tert-butyl 2-(bromomethyl)phenylcarbamate to produce 2-chloro-6-ethoxy-4-{[(2-tert-butoxycarbonylphenyl)methyl]amino}phenol. This compound is then reacted with 2-(2-chloro-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid to produce TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including autoimmune disorders, B-cell malignancies, and solid tumors. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing the severity of autoimmune diseases.
properties
Molecular Formula |
C23H31ClN2O3 |
|---|---|
Molecular Weight |
419 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-chloro-6-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C23H31ClN2O3/c1-5-28-20-14-18(15-25-12-11-17-9-7-6-8-10-17)13-19(24)22(20)29-16-21(27)26-23(2,3)4/h6-10,13-14,25H,5,11-12,15-16H2,1-4H3,(H,26,27) |
InChI Key |
SFXQIMJLXFMXMA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2)Cl)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2)Cl)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283336.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283338.png)
![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283343.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine](/img/structure/B283349.png)

![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)


![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)